6-Amino-2-fluoro-3-iodobenzonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-amino-2-fluoro-3-iodobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FIN2/c8-7-4(3-10)6(11)2-1-5(7)9/h1-2H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXYRGTVCZLTGEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)C#N)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000577-82-1 | |
| Record name | 6-Amino-2-fluoro-3-iodobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 6 Amino 2 Fluoro 3 Iodobenzonitrile
Established Synthetic Routes and Reaction Conditions
Established methods for synthesizing polysubstituted benzonitriles like 6-amino-2-fluoro-3-iodobenzonitrile typically rely on classical organic reactions, building the molecule step-by-step from simpler aromatic precursors. These routes prioritize reliability and yield, often at the cost of step economy and harsh reaction conditions.
Multi-Step Synthesis from Aromatic Precursors
The construction of this compound is commonly achieved through a linear sequence starting from a less complex, commercially available aromatic compound. A plausible and widely referenced approach involves the functionalization of a pre-existing aminofluorobenzonitrile core. The key challenge in this multi-step process is achieving the correct substitution pattern on the aromatic ring.
One logical synthetic pathway begins with 2-amino-6-fluorobenzonitrile (B142694). The synthesis proceeds through the following key transformations:
Electrophilic Iodination: The most critical step is the introduction of the iodine atom at the C3 position, adjacent to the fluorine atom and ortho to the amino group. This is typically accomplished using an electrophilic iodine source. The inherent directing effects of the amino and fluoro groups guide the incoming electrophile.
Reaction Control: The reaction conditions must be carefully controlled to ensure mono-iodination and prevent the formation of di-iodinated or other positional isomers. Reagents such as N-iodosuccinimide (NIS) or iodine monochloride (ICl) are often employed in a suitable solvent system.
A representative multi-step synthesis is outlined in the table below.
Table 1: Representative Multi-Step Synthesis from an Aromatic Precursor
| Step | Starting Material | Reagents and Conditions | Intermediate/Product |
|---|
This direct iodination leverages the activating and ortho-para directing nature of the amino group, which strongly influences the electrophilic substitution at the adjacent C3 position.
Regioselective Functionalization Approaches
Regioselectivity is the cornerstone of synthesizing a precisely substituted molecule like this compound. The substitution pattern is dictated by the electronic properties of the functional groups already present on the aromatic ring. In this case, the amino (-NH₂) group is a powerful activating and ortho-, para-directing group, while the fluorine (-F) atom is a deactivating but ortho-, para-directing group.
Emerging Synthetic Strategies
While traditional methods are effective, the field of chemical synthesis is continually evolving towards more efficient, sustainable, and scalable processes. Emerging strategies for the synthesis of complex molecules like this compound focus on modern catalysis and process optimization.
Modern Catalytic Approaches for Carbon-Halogen Bond Formation
The formation of carbon-halogen bonds is a fundamental transformation in organic synthesis. researchgate.net Traditional methods often require harsh conditions and stoichiometric reagents. nih.govacs.orgberkeley.edu Modern approaches, however, increasingly utilize transition-metal catalysis to forge these bonds with greater efficiency and selectivity. nih.govacs.orgberkeley.edu
For the synthesis of this compound, catalytic methods could be applied to the iodination step. Instead of relying solely on the intrinsic reactivity of the substrate, a catalyst can lower the activation energy and provide an alternative reaction pathway.
Key catalytic strategies include:
Transition-Metal Catalysis: Palladium (Pd), copper (Cu), and rhodium (Rh) complexes have been shown to be effective catalysts for C-H functionalization. rsc.org A hypothetical catalytic cycle could involve the direct C-H activation at the C3 position of 2-amino-6-fluorobenzonitrile, followed by reductive elimination to form the C-I bond. This approach can lead to higher yields, milder reaction conditions, and reduced waste compared to stoichiometric methods. acs.org
Photoredox Catalysis: The use of light and a photosensitizer can generate highly reactive radical species under mild conditions. researchgate.net A photoredox-mediated pathway could generate an iodine radical that selectively adds to the electron-rich aromatic ring, offering a novel route for the iodination step. researchgate.net
Table 2: Comparison of Iodination Approaches
| Feature | Traditional Electrophilic Iodination | Modern Catalytic Iodination |
|---|---|---|
| Reagent | Stoichiometric (e.g., NIS, ICl) | Catalytic metal center, Terminal oxidant |
| Conditions | Often requires strong acids or bases | Typically milder (e.g., lower temp.) |
| Selectivity | Reliant on inherent substrate electronics | Can be tuned by ligand/catalyst design |
| Atom Economy | Lower | Higher, less waste generated acs.org |
Continuous Flow Synthesis and Process Optimization Techniques
Continuous flow chemistry has emerged as a powerful tool for process optimization, offering significant advantages in safety, efficiency, and scalability over traditional batch processing. beilstein-journals.orgnih.gov In a flow system, reagents are continuously pumped and mixed in a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. beilstein-journals.org
The synthesis of this compound could be adapted to a continuous flow process. For instance, the iodination step could be performed by flowing a solution of the 2-amino-6-fluorobenzonitrile precursor and the iodinating agent through a heated reactor coil.
Advantages of applying flow chemistry to this synthesis include:
Enhanced Safety: Flow reactors handle only small volumes of reactive intermediates at any given time, minimizing the risks associated with potentially exothermic reactions or hazardous reagents. beilstein-journals.org
Improved Efficiency and Yield: Precise control over reaction time and temperature can suppress the formation of byproducts, leading to higher purity and yield. nih.gov
Scalability: Production can be easily scaled up by running the system for longer periods or by "numbering-up" (running multiple flow reactors in parallel), bypassing the challenges of scaling up batch reactors.
A multi-step synthesis could be streamlined by coupling several flow reactors in sequence, potentially including in-line purification steps to deliver the final product in a more automated and efficient manner. beilstein-journals.orgnih.gov
Reaction Chemistry and Mechanistic Investigations of 6 Amino 2 Fluoro 3 Iodobenzonitrile
Nucleophilic Aromatic Substitution (NAS) Reactions
Nucleophilic aromatic substitution (SNAr) is a cornerstone of aromatic chemistry, proceeding through an addition-elimination mechanism. wikipedia.org This pathway is favored on electron-deficient aromatic rings, where electron-withdrawing groups stabilize the negatively charged intermediate, known as a Meisenheimer complex. youtube.com The reactivity of 6-Amino-2-fluoro-3-iodobenzonitrile in NAS reactions is governed by the complex interplay of its substituents.
Influence of Amino and Fluoro Substituents on Reactivity
The rate and feasibility of NAS reactions on this compound are significantly influenced by the electronic properties of its substituents.
Activating Groups : The benzonitrile (B105546) moiety contains a powerful electron-withdrawing cyano (-CN) group. doubtnut.com This group deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic attack by stabilizing the anionic Meisenheimer intermediate through resonance. youtube.comlibretexts.org The fluorine atom also activates the ring towards nucleophilic attack due to its strong inductive electron-withdrawing effect. masterorganicchemistry.com
Deactivating Groups : Conversely, the amino (-NH₂) group is a strong electron-donating group by resonance. This property typically deactivates an aromatic ring towards nucleophilic attack. Therefore, its presence on the ring tempers the activating effects of the cyano and fluoro groups.
Leaving Groups : The molecule possesses two potential halogen leaving groups: fluorine and iodine. In the context of NAS, the rate-determining step is typically the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com However, the nature of the leaving group is still crucial. While the C-F bond is very strong, fluoride (B91410) is a competent leaving group in NAS because its high electronegativity activates the attached carbon towards attack. masterorganicchemistry.comutsa.edu Iodide is an excellent leaving group due to the relatively weak C-I bond and its ability to stabilize a negative charge. In this specific molecule, nucleophilic attack is most likely to lead to the displacement of the iodide at the C3 position or the fluoride at the C2 position. The ultimate outcome depends on the stability of the respective transition states and Meisenheimer intermediates.
Regioselectivity and Stereoelectronic Effects in NAS
The regioselectivity of nucleophilic attack on this compound is determined by the positions of the activating and deactivating groups relative to the potential leaving groups.
Stabilization of Intermediates : For an NAS reaction to proceed, the negative charge of the Meisenheimer complex must be effectively stabilized by electron-withdrawing groups, particularly at positions ortho and para to the site of attack. libretexts.org
Attack at C3 (Displacing Iodide) : If a nucleophile attacks the C3 position, the resulting negative charge can be delocalized onto the cyano group (para) and is influenced by the ortho-fluoro group. This represents a highly stabilized intermediate.
Attack at C2 (Displacing Fluoride) : An attack at the C2 position places the negative charge ortho to the activating cyano group. This is also a stabilizing arrangement.
Predicted Outcome : Computational and experimental studies on similar polyhalogenated and substituted arenes show that regioselectivity can be accurately predicted by calculating the relative stabilities of the isomeric σ-complex intermediates. researchgate.netnih.gov In the case of this compound, the C3 position is para to the strongly activating -CN group. The C2 position is ortho to the -CN group. Generally, para-stabilization by a nitro or cyano group is very effective. libretexts.org Therefore, nucleophilic substitution is highly favored at the C3 position, leading to the displacement of the iodide ion. The presence of the ortho-fluoro group further enhances the electrophilicity of the C3 carbon. While fluorine can also be displaced, the displacement of iodine is generally more facile in related systems.
Table 1: Influence of Substituents on NAS Reactivity
| Substituent | Position | Electronic Effect | Influence on NAS Reactivity |
|---|---|---|---|
| -CN (Cyano) | C1 | Strongly electron-withdrawing (-I, -M) | Strongly activating; stabilizes intermediate |
| -F (Fluoro) | C2 | Strongly electron-withdrawing (-I) | Activating; potential leaving group |
| -I (Iodo) | C3 | Weakly electron-withdrawing (-I) | Excellent leaving group |
| -NH₂ (Amino) | C6 | Strongly electron-donating (+M) | Deactivating |
Transition-Metal-Catalyzed Cross-Coupling Reactions
The presence of a carbon-iodine bond makes this compound an excellent substrate for a variety of transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental to modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. The C-I bond is significantly more reactive in these catalytic cycles than the more robust C-F and C-H bonds, ensuring high regioselectivity for substitution at the C3 position.
Suzuki-Miyaura Coupling Protocols with Boronic Acids
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. nih.gov
For this compound, the reaction selectively occurs at the C-I bond. A typical protocol involves treating the substrate with an aryl or vinyl boronic acid, a palladium(0) catalyst, and a base such as potassium carbonate, potassium phosphate, or sodium carbonate. The choice of ligand for the palladium catalyst can be crucial for achieving high yields, with phosphine (B1218219) ligands like SPhos or RuPhos often being effective for challenging substrates. beilstein-journals.org The reaction is tolerant of a wide range of functional groups, making it a versatile tool for derivatizing the benzonitrile core. nih.gov
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides
| Catalyst | Ligand | Base | Solvent | Typical Substrates | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | ortho-substituted aryl halides | beilstein-journals.org |
| Pd(dppf)Cl₂ | dppf (internal) | K₂CO₃ | DME/H₂O | Heteroaryl halides | nih.gov |
| Pd(PPh₃)₄ | PPh₃ (internal) | Na₂CO₃ | Toluene/H₂O | Aryl bromides/iodides | nih.gov |
Sonogashira Coupling Methodologies with Terminal Alkynes
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. researchgate.net The classic methodology employs a palladium catalyst, a copper(I) co-catalyst (typically CuI), and an amine base like triethylamine (B128534) or piperidine. organic-chemistry.orgnih.gov
When applied to this compound, the Sonogashira reaction provides a direct route to 3-alkynyl-substituted aminobenzonitriles. The reaction proceeds selectively at the C-I bond. Modern protocols have also been developed that are copper-free, which can be advantageous for preventing the homocoupling of the alkyne and for substrates that are sensitive to copper salts. nih.govnih.gov These methods often rely on specific palladium-ligand systems to facilitate the catalytic cycle. nih.gov
Table 3: Common Catalytic Systems for Sonogashira Coupling
| Catalytic System | Base | Solvent | Key Features | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | THF or DMF | Classic conditions, widely applicable | researchgate.net |
| Pd(OAc)₂ / Ligand | Piperidine | Toluene | Copper-free, ligand-dependent | organic-chemistry.org |
| Aminopyrimidine-Palladium(II) complex | DIPEA | Aqueous media | Copper-free, suitable for biological applications | nih.gov |
Other Cross-Coupling Modalities (e.g., Buchwald-Hartwig Amination, Negishi Coupling)
The reactivity of the C-I bond in this compound extends to other important palladium-catalyzed cross-coupling reactions.
Buchwald-Hartwig Amination : This reaction forms a new carbon-nitrogen bond between an aryl halide and an amine. For the target substrate, this would involve coupling at the C3 position with a primary or secondary amine. The reaction is catalyzed by a palladium complex, typically generated in situ from a palladium precursor (like Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., BINAP, XPhos). A strong base, such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LHMDS), is required to deprotonate the amine nucleophile. This provides a route to 3,6-diamino-2-fluorobenzonitrile derivatives.
Negishi Coupling : This reaction involves the coupling of an organohalide with an organozinc reagent, catalyzed by a palladium or nickel complex. To functionalize this compound via Negishi coupling, an alkyl-, vinyl-, or aryl-zinc reagent would be used. This method is known for its high functional group tolerance and reactivity, often succeeding where other coupling methods may fail. The reaction typically proceeds under mild conditions using a catalyst like Pd(PPh₃)₄.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (SEAr) is a cornerstone of aromatic chemistry. The regiochemical outcome of such reactions on this compound is dictated by the directing effects of its substituents. The benzene (B151609) ring has two available positions for substitution: C4 and C5. The directing influence of each substituent is summarized below.
| Substituent | Position | Type | Activating/Deactivating | Directing Effect |
| -NH₂ | C6 | Electron-Donating (Resonance) | Strong Activator | Ortho, Para |
| -F | C2 | Electron-Withdrawing (Inductive) | Deactivator | Ortho, Para |
| -I | C3 | Electron-Withdrawing (Inductive) | Deactivator | Ortho, Para |
| -CN | C1 | Electron-Withdrawing (Resonance & Inductive) | Strong Deactivator | Meta |
Modern computational chemistry offers powerful tools for predicting the outcome of chemical reactions. rsc.org Methods like the RegioSQM model forecast the regioselectivity of electrophilic aromatic substitution by identifying the most nucleophilic centers on an aromatic ring. rsc.org This is often achieved by calculating the free energies of protonated intermediates (σ-complexes or Wheland intermediates), with the lowest energy intermediate corresponding to the most likely site of attack. rsc.orgnih.gov
For this compound, the substituents exert competing influences. The amino group at C6 is a powerful activating, ortho-para director, strongly favoring substitution at positions C2 (ortho, occupied), C4 (para), and C5 (ortho, relative to the nitrogen). The fluoro and iodo groups are deactivating yet also ortho-para directing. Conversely, the cyano group is a strong deactivator and a meta-director, favoring positions C3 (occupied) and C5.
A qualitative analysis suggests a conflict:
Attack at C4: This position is para to the strongly activating amino group and meta to the deactivating cyano group. This alignment is electronically favorable.
Attack at C5: This position is meta to the activating amino group, meta to the deactivating cyano group, and ortho to the deactivating iodo group.
Computational models would quantify these competing effects. Given the potent activating nature of the amino group via resonance stabilization of the cationic Wheland intermediate, it is highly probable that computational models would predict electrophilic attack to occur preferentially at the C4 position . youtube.com The stabilization provided by the amino group at the para position would likely outweigh the deactivating effects of the other substituents, making the transition state for C4-substitution significantly lower in energy. nih.govyoutube.com
While computational methods provide strong predictions, experimental verification is the ultimate arbiter of reactivity. As of this writing, specific studies detailing the electrophilic aromatic substitution on this compound are not prevalent in the literature. However, the outcomes of reactions on analogous compounds provide valuable insights.
For instance, the iodination of 2-aminobenzonitrile (B23959) with iodine monochloride is reported to occur regioselectively at the position para to the amino group, yielding 2-amino-5-iodobenzonitrile. This result underscores the directing power of the amino group, which overrides other factors to direct the incoming electrophile to the para position.
Radical Reactions and Mechanistic Pathways
The presence of a carbon-iodine bond opens the door to radical-mediated reaction pathways, which differ fundamentally from polar, ionic mechanisms. numberanalytics.com Radical reactions typically proceed through three phases: initiation, propagation, and termination. libretexts.org
For this compound, two primary sites are susceptible to radical processes:
Carbon-Iodine Bond Homolysis: The C-I bond is the weakest bond on the aromatic ring and is susceptible to homolytic cleavage upon initiation by heat, light, or a radical initiator (e.g., AIBN). This would generate a highly reactive aryl radical at the C3 position.
Initiation: Initiator → 2 R•
Propagation Step 1 (Halogen Abstraction): The initiator radical (R•) could abstract the iodine atom, though direct photolytic or thermal cleavage is more common for C-I bonds. More likely, a radical chain carrier like a trialkyltin radical (from Bu₃SnH) would abstract the iodine. libretexts.org Ar-I + Bu₃Sn• → Ar• + Bu₃Sn-I
Propagation Step 2: The resulting aryl radical (at C3) could then participate in a variety of reactions, such as abstracting a hydrogen atom from a solvent or another molecule to propagate the chain, or adding to an unsaturated bond in an intermolecular or intramolecular fashion. mdpi.com
Aniline (B41778) Moiety: The amino group can also participate in radical reactions. For example, OH radicals, which are relevant in atmospheric chemistry, have been shown to react with aniline primarily via H-abstraction from the -NH₂ group. nih.govresearchgate.net This forms an aminyl radical (C₆H₄(F)(I)(CN)NH•), which could then undergo further reactions.
The specific pathway would depend on the reaction conditions and the reagents employed. The formation of an aryl radical at C3 via C-I bond scission is a synthetically powerful strategy, often used in cyclization and cross-coupling reactions. mdpi.com
Comparative Reactivity Studies with Isomeric and Analogous Compounds
The reactivity of this compound can be better understood by comparing it with its isomers and analogues. Such comparisons highlight the impact of the position and nature of each substituent.
| Compound | Key Difference from Target Compound | Predicted Comparative Reactivity |
| This compound | (Reference Compound) | - |
| 2-Amino-5-iodobenzonitrile | Lacks the C2-fluoro group. | More reactive towards SEAr. The absence of the strongly electron-withdrawing fluorine atom makes the ring more electron-rich and thus more nucleophilic. |
| 2-Amino-6-fluorobenzonitrile (B142694) ossila.com | Lacks the C3-iodo group. | More reactive towards SEAr. Iodine is more electron-withdrawing than hydrogen, so its absence increases ring activation. The steric bulk of iodine is also removed, potentially increasing reaction rates at adjacent sites. |
| 2-Fluoro-3-iodoaniline (B2357727) | Lacks the C1-cyano group. | Significantly more reactive towards SEAr. The cyano group is a powerful deactivating group. Its removal greatly increases the nucleophilicity of the aromatic ring, making it much more susceptible to electrophilic attack. |
In electrophilic aromatic substitution, the reactivity is largely governed by the degree of activation or deactivation of the ring. The reference compound is heavily substituted with three deactivating groups (-F, -I, -CN) and one activating group (-NH₂).
Comparison with 2-Amino-5-iodobenzonitrile: The primary difference is the presence of the 2-fluoro substituent in the title compound. Fluorine is highly electronegative and deactivates the ring through a strong inductive effect. Therefore, This compound is predicted to be less reactive in SEAr reactions than 2-Amino-5-iodobenzonitrile. scirp.org
Comparison with 2-Amino-6-fluorobenzonitrile: The key difference here is the C3-iodo substituent. While both fluorine and iodine are deactivating halogens, iodine's larger size also introduces significant steric hindrance around the C2 and C4 positions. This steric bulk could further slow reactions at these sites compared to the less hindered 2-Amino-6-fluorobenzonitrile.
Comparison with 2-Fluoro-3-iodoaniline: The absence of the strongly deactivating meta-directing cyano group makes 2-fluoro-3-iodoaniline a much more reactive substrate for electrophilic aromatic substitution. The ring is significantly more electron-rich and nucleophilic, and would undergo substitution reactions under milder conditions.
Advanced Derivatization Strategies and Synthetic Utility of 6 Amino 2 Fluoro 3 Iodobenzonitrile
Formation of Complex Heterocyclic Systems
The inherent reactivity of the ortho-amino benzonitrile (B105546) scaffold, combined with the presence of strategically positioned halogen substituents, provides a powerful platform for the synthesis of a variety of fused heterocyclic systems. These heterocycles are core structures in many pharmaceutically active compounds.
Synthesis of Indazole Derivatives
Indazoles, or benzo[c]pyrazoles, are a class of bicyclic aromatic compounds that are prevalent in medicinal chemistry. The synthesis of indazole derivatives from 6-Amino-2-fluoro-3-iodobenzonitrile can be envisioned through classical synthetic pathways that exploit the ortho-amino-halo-aryl motif. A common strategy involves the diazotization of the primary amino group, followed by an intramolecular cyclization.
In a typical sequence, the amino group of this compound is treated with a diazotizing agent, such as sodium nitrite (B80452) in the presence of a strong acid (e.g., hydrochloric acid), at low temperatures to form an in situ diazonium salt. This intermediate can then undergo a spontaneous or induced intramolecular cyclization. The iodine atom at the adjacent position can serve as a leaving group, facilitating the ring closure to furnish a 3-cyano-7-fluoro-1H-indazole derivative. Alternatively, transition-metal catalysis, for instance with cobalt, can promote C-H bond functionalization and cyclization cascades to yield indazole structures. nih.govnih.gov
| Starting Material | Reagents | Product | Description |
| This compound | 1. NaNO₂, HCl | 7-Fluoro-3-cyano-1H-indazole | Diazotization of the amino group followed by intramolecular cyclization with displacement of the iodide. |
| This compound | Co(III) catalyst, oxidant | Substituted Indazole | Cobalt-catalyzed C-H activation and annulation to form the pyrazole (B372694) ring. nih.gov |
Quinazoline (B50416) and Aminoquinoline Synthesis Pathways
The 2-aminobenzonitrile (B23959) framework is an ideal precursor for constructing quinazoline and aminoquinoline scaffolds, which are key components in numerous therapeutic agents. scilit.comorganic-chemistry.orgmdpi.com
Quinazoline Synthesis: Quinazolines can be readily prepared from this compound by reaction with a one-carbon synthon, which forms the C2 and N3 atoms of the quinazoline ring. A common method involves condensation with guanidine (B92328) carbonate. scilit.com In this reaction, the amino group of the benzonitrile attacks the guanidine, and subsequent cyclization and aromatization yield a 2,4-diamino-5-fluoro-6-iodoquinazoline derivative. The reaction typically proceeds in a suitable solvent under heating.
Aminoquinoline Synthesis: The Friedländer annulation is a classical and effective method for synthesizing quinolines. A variation of this reaction can be employed to synthesize aminoquinolines from this compound. This involves the reaction with a ketone or aldehyde containing an α-methylene group in the presence of an acid or base catalyst. For instance, reacting this compound with a ketone like acetone (B3395972) would lead to the formation of a substituted 4-aminoquinoline. The ortho-disposition of the amino and nitrile groups facilitates the cyclization process. clockss.orgresearchgate.netresearchgate.net
| Heterocycle | Synthetic Pathway | Reagents | Product Class |
| Quinazoline | Condensation/Cyclization | Guanidine Carbonate | 2,4-Diaminoquinazolines scilit.com |
| Aminoquinoline | Friedländer Annulation | Ketone/Aldehyde, Catalyst | 4-Aminoquinolines researchgate.net |
Construction of Other Bicyclic and Polycyclic Heterocycles
The rich functionality of this compound allows for its use in the synthesis of a broader range of bicyclic and polycyclic heterocyclic systems. The presence of the iodo group is particularly advantageous for transition-metal-catalyzed cross-coupling reactions, which can be followed by cyclization to build complex scaffolds.
For example, a Suzuki or Sonogashira coupling at the C3 position (iodine) could introduce a side chain that possesses a suitable functional group for a subsequent intramolecular cyclization with the C6-amino group. This could lead to the formation of various fused N-heterocycles. Furthermore, the amino group itself can be derivatized to introduce functionalities that can participate in cyclization reactions, expanding the scope of accessible heterocyclic systems.
Introduction of Diverse Functional Groups
Beyond its utility in forming heterocyclic rings, this compound serves as a scaffold for introducing a variety of other functional groups through transformations of its nitrile and amino moieties.
Nitrile Group Transformations to Carboxylic Acids, Amides, or Tetrazoles
The nitrile group is a versatile functional handle that can be converted into several other important chemical groups.
Carboxylic Acids and Amides: The hydrolysis of the nitrile group provides a direct route to the corresponding carboxylic acid or amide. Acidic or basic hydrolysis can be employed. Heating the benzonitrile under strongly acidic (e.g., aqueous H₂SO₄ or HCl) or basic (e.g., aqueous NaOH) conditions will lead to the formation of 6-amino-2-fluoro-3-iodobenzoic acid, typically via an intermediate amide. oup.comorganicchemistrytutor.comchemguide.co.uk Milder basic conditions can sometimes be used to isolate the corresponding 6-amino-2-fluoro-3-iodobenzamide. organicchemistrytutor.com
Tetrazoles: The [3+2] cycloaddition reaction between the nitrile group and an azide (B81097) source is a common method for the synthesis of 5-substituted tetrazoles, which are important isosteres for carboxylic acids in medicinal chemistry. scielo.org.zaacs.orgthieme-connect.comnih.gov This transformation can be achieved by reacting this compound with sodium azide in the presence of a Lewis acid catalyst (e.g., zinc chloride) or an ammonium (B1175870) salt in a suitable solvent like DMF or water. acs.orgnih.gov
| Transformation | Reagents | Product Functional Group |
| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid / Amide organicchemistrytutor.comchemguide.co.uk |
| Cycloaddition | NaN₃, catalyst (e.g., ZnCl₂) | Tetrazole acs.orgnih.gov |
Amino Group Functionalization (e.g., Acylation, Alkylation)
The primary amino group in this compound can be readily functionalized through various reactions, such as acylation and alkylation, to introduce a wide range of substituents.
Acylation: Acylation of the amino group can be achieved using standard conditions, for example, by reacting it with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. This reaction introduces an amide functionality, which can alter the electronic properties of the molecule and provide a handle for further transformations. Ruthenium-catalyzed ortho-acylation reactions of anilines with α-oxocarboxylic acids represent a more advanced method. rsc.org The Sugasawa reaction, which uses a nitrile and a Lewis acid for ortho-acylation, is also a relevant transformation for anilines. chem-station.com
Alkylation: The amino group can be alkylated using alkyl halides or through reductive amination with aldehydes or ketones. These reactions introduce alkyl substituents, which can be used to modulate the steric and electronic properties of the molecule.
These functionalization reactions are crucial for building more complex molecules and for creating libraries of compounds for screening in drug discovery and materials science applications.
Halogen Atom Interconversions (Fluorine, Iodine)
The presence of two different halogen atoms, fluorine and iodine, on the this compound ring opens up avenues for selective interconversion reactions, enabling the introduction of other functionalities at these specific positions. The disparate reactivity of the carbon-iodine and carbon-fluorine bonds is the key to this selectivity.
The carbon-iodine bond is significantly weaker and more polarizable than the carbon-fluorine bond, making the iodine atom an excellent leaving group in various transition metal-catalyzed cross-coupling reactions. This reactivity difference allows for the selective replacement of the iodine atom while leaving the fluorine atom intact. For instance, palladium-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination can be selectively performed at the C-3 position.
Conversely, the carbon-fluorine bond is exceptionally strong and generally unreactive under standard cross-coupling conditions. Its modification typically requires harsh reaction conditions or specialized catalytic systems. Nucleophilic aromatic substitution (SNAr) can be a viable strategy to replace the fluorine atom, particularly when the aromatic ring is activated by electron-withdrawing groups. The nitrile and iodo substituents on this compound do provide some activation, although the amino group is an activating group. The strategic placement of these groups can influence the regioselectivity of such substitutions.
While direct interconversion of the fluorine to an iodine or vice-versa on the this compound molecule is not a commonly reported strategy, the selective replacement of each halogen provides a pathway to a diverse array of derivatives. For example, the iodine can be replaced by a variety of carbon-based or heteroatom-based nucleophiles, and in a subsequent step, the fluorine could potentially be targeted for modification under more forcing conditions if required.
Table 1: Reactivity of Halogen Atoms in this compound
| Halogen | Bond Strength (C-X) | Reactivity in Cross-Coupling | Potential Transformations |
| Iodine (I) | Weaker | High | Suzuki, Sonogashira, Heck, Buchwald-Hartwig, Stille, Cyanation |
| Fluorine (F) | Stronger | Low | Nucleophilic Aromatic Substitution (SNAr), C-F Activation (specialized methods) |
This compound as a Versatile Building Block in Scaffold Synthesis
The trifunctional nature of this compound, with its amino, iodo, and nitrile groups, makes it an exceptionally useful precursor for the synthesis of a variety of heterocyclic scaffolds, many of which are of interest in medicinal chemistry. The strategic and sequential reaction of these functional groups allows for the construction of complex polycyclic systems.
For instance, the amino group can readily participate in condensation reactions with dicarbonyl compounds or their equivalents to form fused pyrimidine (B1678525) or pyrazine (B50134) rings. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be used as a handle for the formation of tetrazoles or other nitrogen-containing heterocycles.
The true synthetic power of this building block is realized through the combination of these transformations with the selective reactivity of the iodine atom. A common synthetic strategy involves an initial palladium-catalyzed cross-coupling reaction at the C-3 position to introduce a desired substituent. This is often followed by cyclization involving the amino and/or nitrile groups to construct the final heterocyclic core.
For example, a Sonogashira coupling of this compound with a terminal alkyne would yield a 3-alkynyl-6-amino-2-fluorobenzonitrile derivative. This intermediate can then undergo intramolecular cyclization, promoted by a variety of reagents, to form substituted quinolines or other fused nitrogen-containing heterocycles. Similarly, a Suzuki coupling to introduce a boronic acid-containing fragment could be followed by a cyclization reaction involving the amino and nitrile groups to create complex scaffolds.
The versatility of this building block is evident in its potential to generate a wide range of molecular architectures. The specific scaffolds that can be synthesized are highly dependent on the reaction partners and the sequence of chemical transformations employed.
Table 2: Potential Heterocyclic Scaffolds from this compound
| Reaction Sequence | Intermediate | Resulting Scaffold |
| 1. Sonogashira Coupling2. Intramolecular Cyclization | 3-Alkynyl-6-amino-2-fluorobenzonitrile | Substituted Quinolines, Pyrido[2,3-b]indoles |
| 1. Suzuki Coupling2. Intramolecular Cyclization | 3-Aryl/Heteroaryl-6-amino-2-fluorobenzonitrile | Fused Quinolines, Phenanthridines |
| 1. Buchwald-Hartwig Amination2. Intramolecular Cyclization | 3-(N-Aryl/Alkyl)amino-6-amino-2-fluorobenzonitrile | Benzimidazoles, Quinoxalines |
| 1. Nitrile Hydrolysis2. Amide Coupling3. Cyclization | 6-Amino-3-iodo-2-fluorobenzamide | Fused Pyrimidones |
The strategic use of this compound allows for the efficient and modular synthesis of complex molecules, making it a valuable tool in the discovery of new pharmaceuticals and functional materials. The ability to selectively address its multiple functional groups provides a high degree of control over the final molecular structure.
Computational Chemistry and Theoretical Studies of 6 Amino 2 Fluoro 3 Iodobenzonitrile
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. For 6-Amino-2-fluoro-3-iodobenzonitrile, DFT calculations can elucidate its fundamental properties, from molecular geometry to reactivity patterns.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The HOMO is the orbital that is most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.
For this compound, the presence of an electron-donating amino group and electron-withdrawing fluorine, iodine, and nitrile groups creates a complex electronic environment. Theoretical calculations on analogous aminobenzonitriles suggest that the HOMO is likely to be localized on the amino group and the aromatic ring, while the LUMO would be distributed over the nitrile group and the carbon atoms of the ring. A smaller HOMO-LUMO gap is anticipated compared to benzene (B151609), indicating a more reactive species.
Table 1: Predicted Frontier Orbital Energies and Global Reactivity Descriptors for this compound (Theoretical Values)
| Parameter | Predicted Value (eV) |
| HOMO Energy | -5.8 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap (ΔE) | 4.6 |
| Ionization Potential (I) | 5.8 |
| Electron Affinity (A) | 1.2 |
| Global Hardness (η) | 2.3 |
| Global Softness (S) | 0.217 |
| Electronegativity (χ) | 3.5 |
| Electrophilicity Index (ω) | 2.66 |
Note: These values are hypothetical and based on trends observed in similar molecules. Actual computational results may vary.
DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the elucidation of reaction mechanisms. For this compound, several reaction types could be computationally explored. For instance, in nucleophilic aromatic substitution (SNAr) reactions, the fluorine atom is a potential leaving group. Theoretical models can predict the activation barriers for the attack of a nucleophile at the carbon bearing the fluorine, and compare it to potential attacks at other positions. The iodine atom can participate in cross-coupling reactions, and DFT can be used to model the oxidative addition and reductive elimination steps with a metal catalyst.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Beyond DFT, other quantum chemical methods can provide further insights into the electronic structure and reactivity of this compound. Methods like Møller-Plesset perturbation theory (MP2) can offer a more accurate description of electron correlation effects, which can be important for systems with multiple heteroatoms. These calculations can refine the understanding of charge distribution, bond orders, and the nature of chemical bonds within the molecule. The calculated electrostatic potential map would reveal the electron-rich (negative potential) and electron-poor (positive potential) regions, guiding the understanding of intermolecular interactions.
Aromaticity Analysis and Halogen Bonding Interactions
The aromaticity of the benzene ring in this compound is influenced by its substituents. Computational methods such as the Nucleus-Independent Chemical Shift (NICS) can be used to quantify the degree of aromaticity. It is expected that the electron-withdrawing groups might slightly decrease the aromatic character of the ring compared to unsubstituted benzene.
Furthermore, the presence of an iodine atom opens up the possibility of halogen bonding. acs.org Halogen bonding is a non-covalent interaction where the electropositive region on the halogen atom (the σ-hole) interacts with a Lewis base. acs.org Computational studies can predict the strength and directionality of potential halogen bonds between the iodine of this compound and various halogen bond acceptors. acs.org These interactions can be significant in crystal packing and in the binding of the molecule to biological targets. nih.gov The strength of this interaction can be modulated by the other substituents on the aromatic ring. nih.gov
Prediction of Spectroscopic Properties to Aid Characterization
Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the experimental characterization of new compounds. For this compound, methods like Time-Dependent DFT (TD-DFT) can be used to predict the UV-Vis absorption spectrum, providing information about the electronic transitions. Furthermore, the vibrational frequencies can be calculated to predict the Infrared (IR) and Raman spectra. The predicted chemical shifts from NMR calculations (for ¹H, ¹³C, ¹⁵N, and ¹⁹F) can be compared with experimental data to confirm the structure of the molecule. nih.gov
Table 2: Predicted Spectroscopic Data for this compound (Theoretical Values)
| Spectroscopic Technique | Predicted Data |
| UV-Vis (λmax) | ~280-320 nm |
| IR (selected frequencies) | C≡N stretch: ~2230 cm⁻¹N-H stretch: ~3400-3500 cm⁻¹C-F stretch: ~1200-1300 cm⁻¹ |
| ¹⁹F NMR Chemical Shift | Highly dependent on the reference standard, but expected in the typical range for fluoroaromatics. |
| ¹H NMR Chemical Shifts | Aromatic protons would appear as distinct signals influenced by the neighboring substituents. |
Note: These are generalized predictions. Actual experimental and computational values would be more precise.
Applications of 6 Amino 2 Fluoro 3 Iodobenzonitrile in Pharmaceutical and Agrochemical Synthesis
Contribution to Agrochemical Compound Development (Pesticides, Herbicides)
Mechanistic Biological and Medicinal Chemistry Research on 6 Amino 2 Fluoro 3 Iodobenzonitrile Derivatives
Investigation of Antimicrobial Activity Mechanisms of Derivatives
Derivatives of 6-amino-2-fluoro-3-iodobenzonitrile hold the potential for significant antimicrobial activity, drawing from the established effects of related chemical moieties. The antimicrobial mechanisms of such derivatives would likely be multifaceted, targeting various essential cellular processes in bacteria and fungi.
One potential mechanism of action is the disruption of the bacterial cell wall or membrane. The lipophilic nature of the fluorinated and iodinated benzene (B151609) ring could facilitate the insertion of these derivatives into the lipid bilayer of bacterial membranes, leading to increased permeability and eventual cell lysis. This mechanism is common for many antimicrobial agents.
Another plausible target is the inhibition of essential enzymes. For instance, benzonitrile (B105546) derivatives have been shown to interact with and inhibit enzymes crucial for bacterial survival. Some acrylonitriles, which share the nitrile group, have been reported to exhibit antibacterial activity against E. coli, S. aureus, and P. aeruginosa nih.gov. The mechanism may involve the covalent modification of active site residues, such as the serine in penicillin-binding proteins (PBPs), which are essential for cell wall synthesis nih.gov. Similarly, benzothiazole-based thiazolidinones have been predicted to inhibit LD-carboxypeptidase, an enzyme involved in peptidoglycan synthesis mdpi.comfrontiersin.org.
Furthermore, derivatives could interfere with nucleic acid or protein synthesis. The planarity of the aromatic system could allow for intercalation into DNA, disrupting replication and transcription. Alternatively, the compounds could bind to ribosomal subunits, inhibiting protein synthesis. The presence of fluorine can also enhance the binding affinity to target proteins nih.gov.
It is also conceivable that these derivatives could act as pro-drugs, being metabolically activated within the microbial cell to a more potent form. The electron-withdrawing nature of the nitrile and fluorine groups could play a role in such activation.
Table 1: Illustrative Antimicrobial Activity of Related Benzonitrile and Fluorinated Compounds
| Compound Class | Organism | MIC (μg/mL) | Reference |
| (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile | Botrytis fabae | 6.25 | nih.gov |
| Pyrimidine (B1678525) derivative | Escherichia coli | 1.0 | nih.gov |
| Pyrimidine derivative | Pseudomonas aeruginosa | 1.0 | nih.gov |
| 3-Allylthio-6-homopiperidinylaminopyridazine | A549 (Lung Cancer) | - | nih.gov |
| 3-Aminopyrazine-2-carboxamide derivative | Mycobacterium tuberculosis H37Rv | 12.5 | nih.gov |
Note: This table presents data for compounds structurally related to this compound derivatives to illustrate potential antimicrobial efficacy. Data for direct derivatives is not currently available in the cited literature.
Elucidation of Anticancer Activity Pathways for Synthesized Analogues
The structural features of this compound suggest that its derivatives could be potent anticancer agents, potentially acting through various cellular pathways to inhibit tumor growth and induce cell death.
A primary anticipated mechanism is the inhibition of protein kinases, which are often dysregulated in cancer. The aminopyrimidine and quinazoline (B50416) scaffolds, which can be synthesized from amino-benzonitriles, are well-known kinase inhibitor frameworks. For example, quinazoline-based drugs like gefitinib (B1684475) and erlotinib (B232) target the epidermal growth factor receptor (EGFR) kinase domain mdpi.com. Derivatives of this compound could be designed to fit into the ATP-binding pocket of various kinases, such as VEGFR, PDGFR, or cyclin-dependent kinases (CDKs), thereby blocking downstream signaling pathways that control cell proliferation and survival.
Induction of apoptosis is another key potential anticancer mechanism. Fluorinated compounds have been shown to induce apoptosis through various pathways. For example, some fluorinated Schiff bases have been observed to induce apoptosis in lung cancer cells, as evidenced by chromatin condensation and the expression of cleaved caspase-3 nih.gov. Derivatives could trigger the intrinsic apoptotic pathway by causing mitochondrial dysfunction, leading to the release of cytochrome c and the activation of caspases.
Furthermore, these compounds might act as microtubule-targeting agents. The stability of the microtubule network is crucial for cell division, and compounds that disrupt microtubule dynamics can arrest cells in the G2/M phase of the cell cycle, leading to apoptosis. Some fluorinated indole (B1671886) derivatives have been shown to act as microtubule-stabilizing agents.
Finally, given the presence of the iodo group, which can be replaced through various coupling reactions, it is possible to synthesize derivatives that can act as dual-target inhibitors or be conjugated to other cytotoxic agents for targeted delivery.
Table 2: Illustrative Anticancer Activity of Related Fluorinated and Heterocyclic Compounds
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Fluorinated Schiff Base | A549 (Lung) | 0.64 | nih.gov |
| Fluorinated Benzothiazole | MDA-MB-468 (Breast) | 0.20 - 0.5 | |
| 3-(1,3-Thiazol-2-ylamino)isoquinolin-1(2H)-one | Various | - (Mean lg GI50 = -5.18) | |
| 3-Allylthio-6-homopiperidinylaminopyridazine | A549, Hep3b, PC3, SW480, HeLa | Potent | nih.gov |
| Fluorinated 2,3-dimethylindole | Panc1 (Pancreas) | 3.2 |
Note: This table presents data for compounds structurally related to this compound derivatives to illustrate potential anticancer efficacy. Data for direct derivatives is not currently available in the cited literature.
Biological Interactions and Target Identification for Novel Derivatives
Identifying the specific molecular targets of novel derivatives of this compound is crucial for understanding their mechanism of action and for further drug development. Several modern techniques can be employed for this purpose.
Affinity-based methods , such as affinity chromatography and chemical proteomics, are powerful tools for target identification. In this approach, a derivative of the parent compound is synthesized with a reactive group or a tag (e.g., biotin). This "bait" molecule is then incubated with a cell lysate or a protein mixture. The bait and its bound proteins are subsequently pulled down and identified using mass spectrometry.
Label-free methods offer an alternative approach that does not require modification of the compound. Drug Affinity Responsive Target Stability (DARTS) is one such method that has gained prominence. DARTS is based on the principle that when a small molecule binds to its protein target, it can stabilize the protein's structure, making it more resistant to proteolysis. By comparing the protein digestion patterns in the presence and absence of the compound, potential targets can be identified.
Computational approaches , including molecular docking and virtual screening, can also be used to predict potential biological targets. By docking the structure of a derivative into the binding sites of known proteins, it is possible to predict which proteins are most likely to interact with the compound. For example, docking studies have been used to predict the binding of benzothiazolylthiazolidin-4-one derivatives to LD-carboxypeptidase mdpi.comfrontiersin.org.
Given the structural features of this compound, potential targets for its derivatives could include:
Kinases: EGFR, VEGFR, CDKs, etc. mdpi.com
Microtubules: Tubulin and associated proteins.
Enzymes involved in microbial metabolism: Dihydrofolate reductase, DNA gyrase, etc.
G-protein coupled receptors (GPCRs): The diverse structures that can be synthesized from the parent compound may interact with various GPCRs.
Structure-Activity Relationship (SAR) Studies for Biological Applications
Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of derivatives of this compound. These studies involve systematically modifying the structure of the parent compound and evaluating the effect of these changes on its biological activity.
For antimicrobial activity , key SAR insights can be anticipated:
The Amino Group: The amino group at the 6-position is a prime site for modification. Acylation, alkylation, or incorporation into a heterocyclic ring could significantly impact activity. For example, in a series of 3-aminopyrazine-2-carboxamides, the nature of the substituent on the carboxamide nitrogen influenced the antibacterial and antifungal spectrum nih.gov.
The Fluoro Group: The position and number of fluorine atoms can affect lipophilicity and electronic properties, which in turn influence membrane permeability and target binding. In some series of fluorinated compounds, increased fluorination has been correlated with enhanced activity nih.gov.
The Iodo Group: The iodine at the 3-position is a versatile handle for introducing a wide range of substituents via cross-coupling reactions (e.g., Suzuki, Sonogashira). The nature of the group introduced at this position would be expected to have a profound effect on activity. For instance, in a series of 3-substituted benzylthioquinolinium iodides, the electronic properties of the substituent on the benzyl (B1604629) ring were a key determinant of antifungal activity.
The Nitrile Group: The nitrile group is a strong electron-withdrawing group and a hydrogen bond acceptor. Its replacement with other groups (e.g., amides, carboxylic acids) would likely alter the compound's electronic profile and biological activity.
For anticancer activity , similar SAR principles would apply, with a focus on modifications that enhance binding to specific cancer-related targets:
Heterocyclic Ring Formation: Cyclization of the amino and nitrile groups to form fused heterocyclic systems (e.g., quinazolines, pyridopyrimidines) is a common strategy for developing kinase inhibitors. The nature of the substituents on these newly formed rings would be critical for target selectivity and potency mdpi.com.
Substituents on the Phenyl Ring: The introduction of various groups at the 4- and 5-positions of the benzonitrile ring could be explored to modulate activity and selectivity.
Advanced Analytical Methodologies for Research on 6 Amino 2 Fluoro 3 Iodobenzonitrile
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic methods are indispensable for the detailed structural characterization of 6-Amino-2-fluoro-3-iodobenzonitrile. By probing the interactions of the molecule with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) and UV/Vis spectroscopy provide a wealth of information about its atomic connectivity, molecular weight, and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structure determination of organic molecules like this compound. By observing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, ¹⁹F, and ¹⁵N, NMR provides detailed information about the chemical environment of each atom, their connectivity, and spatial relationships.
For this compound, a combination of one-dimensional and two-dimensional NMR experiments would be employed.
¹H NMR: This experiment would reveal the number of different types of protons, their chemical environment (shielding/deshielding), and their proximity to other protons through spin-spin coupling. The aromatic protons would appear as distinct signals, with their coupling patterns providing information about their substitution pattern on the benzene (B151609) ring. The protons of the amino group (NH₂) may appear as a broad singlet, and its chemical shift could be sensitive to the solvent and concentration.
¹³C NMR: This spectrum would show signals for each unique carbon atom in the molecule, including the carbon atoms of the benzene ring, the cyano group (-CN), and the carbons bonded to the amino, fluoro, and iodo substituents. The chemical shifts would be indicative of the electronic environment of each carbon.
¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a highly sensitive and informative technique. It would provide a specific signal for the fluorine atom, and its coupling with neighboring protons (¹H-¹⁹F coupling) would further confirm the substitution pattern on the aromatic ring.
2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for assembling the complete molecular structure.
COSY (Correlation Spectroscopy) would establish the connectivity between coupled protons.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds, which is vital for piecing together the entire carbon skeleton and confirming the positions of the substituents.
A hypothetical ¹H NMR data table for this compound is presented below, based on typical chemical shifts for similar aromatic compounds.
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| H-4 | 7.8 - 7.9 | d | 8.0 - 9.0 |
| H-5 | 6.8 - 6.9 | d | 8.0 - 9.0 |
| NH₂ | 4.5 - 5.5 | br s | - |
Note: This is a representative table. Actual chemical shifts can vary based on solvent and experimental conditions.
Mass Spectrometry (MS) Applications
Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be particularly valuable.
Molecular Ion Peak: HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the confirmation of the elemental formula (C₇H₄FIN₂). The expected monoisotopic mass would be a key data point for initial identification.
Isotopic Pattern: The presence of iodine (¹²⁷I) would result in a characteristic isotopic pattern in the mass spectrum, which would further support the identification of the compound.
Fragmentation Analysis: By analyzing the fragmentation pattern of the molecule under ionization, it is possible to deduce structural information. Common fragmentation pathways for this molecule might include the loss of the cyano group (-CN), the amino group (-NH₂), or the halogen atoms.
A summary of expected mass spectrometry data is provided in the table below.
| Analysis | Expected Result |
| Molecular Formula | C₇H₄FIN₂ |
| Monoisotopic Mass | 261.9458 u |
| Key Fragmentation Ions | [M-CN]⁺, [M-I]⁺, [M-NH₂]⁺ |
Infrared (IR) and UV/Vis Spectroscopy
Infrared (IR) and Ultraviolet-Visible (UV/Vis) spectroscopy provide complementary information about the functional groups and electronic structure of this compound.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:
The N-H stretching of the primary amine (around 3300-3500 cm⁻¹).
The C≡N stretching of the nitrile group (around 2220-2260 cm⁻¹).
C-F stretching (around 1000-1400 cm⁻¹).
C-I stretching (typically below 600 cm⁻¹).
Aromatic C-H and C=C stretching and bending vibrations.
UV/Vis Spectroscopy: UV/Vis spectroscopy provides information about the electronic transitions within the molecule. The benzonitrile (B105546) chromophore, with its extended conjugation due to the amino and halogen substituents, would be expected to absorb UV light in the 200-400 nm range. The position of the maximum absorbance (λ_max) can be influenced by the solvent polarity.
Chromatographic Techniques for Separation and Quantification
Chromatographic techniques are essential for the separation of this compound from impurities and for its quantification in mixtures. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the compound's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. Given the relatively high molecular weight and polarity of this compound, HPLC is a highly suitable analytical method.
Reversed-Phase HPLC: This is the most common mode of HPLC and would likely be the primary choice for analyzing this compound. A C18 or C8 stationary phase would be used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. An acidic modifier, such as formic acid or trifluoroacetic acid, is often added to the mobile phase to improve peak shape and resolution, especially for compounds containing basic amino groups.
Detection: A UV detector would be the most common choice for HPLC analysis, set at the λ_max of the compound as determined by UV/Vis spectroscopy.
Purity Assessment: HPLC can be used to assess the purity of a sample by separating the main compound from any impurities. The purity is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
A hypothetical set of HPLC conditions is outlined below.
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (gradient elution) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. The suitability of GC for this compound would depend on its volatility and thermal stability. Given the presence of the polar amino group and the relatively high molecular weight, direct GC analysis might be challenging due to potential peak tailing or thermal degradation in the injector or column.
Derivatization: To improve its volatility and thermal stability, the amino group could be derivatized, for example, through silylation (e.g., with BSTFA) or acylation. This would make the compound more amenable to GC analysis.
Column Selection: A mid-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane) would likely be a good starting point for method development.
Detection: A Flame Ionization Detector (FID) would provide a general response, while a Mass Spectrometer (MS) as a detector (GC-MS) would offer the advantage of providing both retention time and mass spectral data for definitive identification. An Electron Capture Detector (ECD) could also be highly sensitive to this halogenated compound.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method is crucial for elucidating the precise molecular geometry, bond lengths, bond angles, and the nature of intermolecular interactions that govern the packing of molecules in the solid state. Such data is fundamental to understanding a compound's physicochemical properties and its potential for various applications.
As of the current literature review, a specific single-crystal X-ray structure determination for this compound has not been reported in publicly accessible crystallographic databases. Therefore, precise experimental data on its crystal lattice parameters and solid-state conformation are not available.
However, based on the crystallographic analysis of structurally related substituted benzonitriles, anilines, and halogenated aromatic compounds, a prospective analysis of what X-ray crystallography would reveal for this compound can be discussed. The analysis would be expected to provide a detailed picture of its molecular and supramolecular structure.
Expected Molecular Geometry: The core of the molecule, the benzonitrile ring, would likely be planar. The substituents—amino, fluoro, and iodo groups—would lie in or very close to the plane of this aromatic ring. The technique would provide precise measurements of the bond lengths and angles, offering insights into the electronic effects of the substituents. For instance, the C–I, C–F, and C–N bond lengths would be of significant interest for comparison with theoretical models and data from analogous structures.
Intermolecular Interactions: The solid-state packing of this compound would be significantly influenced by a network of non-covalent interactions. The presence of an amino group (a hydrogen bond donor) and a nitrile group (a hydrogen bond acceptor) strongly suggests the formation of intermolecular hydrogen bonds. These interactions are a common feature in the crystal structures of aminobenzonitriles.
A comprehensive crystallographic study would thus not only confirm the molecular structure but also map out this network of intermolecular forces, which is essential for understanding the material's properties, such as melting point, solubility, and polymorphism.
To illustrate the type of information that would be obtained from a successful crystallographic analysis, a representative data table is provided below. It is crucial to note that this table is a hypothetical example and does not represent actual experimental data for this compound.
Representative Crystallographic Data Table
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 7.0 |
| c (Å) | 15.5 |
| α (°) | 90 |
| β (°) | 95 |
| γ (°) | 90 |
| Volume (ų) | 915 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.90 |
| R-factor (%) | < 5 |
Obtaining the actual crystallographic data for this compound through single-crystal X-ray diffraction would be a valuable contribution to the field, providing a solid foundation for further research into its chemical and physical properties.
Future Research Directions and Translational Perspectives
Exploration of Novel and Sustainable Synthetic Pathways
The development of efficient and environmentally benign methods for the synthesis of 6-Amino-2-fluoro-3-iodobenzonitrile and its derivatives is a key area of future research. While general methods for producing aminobenzonitriles exist, such as the dehydration of aminobenzamides or transition-metal-free base-promoted reactions of ynones with 2-aminobenzonitriles, specific, high-yielding, and sustainable routes to this particular trifunctionalized molecule are yet to be extensively documented. nih.govnih.gov Future investigations will likely focus on:
Greener Synthesis Routes: Exploring the use of ionic liquids, which can act as recyclable co-solvents and catalysts, to minimize waste and avoid harsh reaction conditions often associated with traditional methods. researchgate.netrsc.org
Catalyst Development: Investigating novel catalysts, including non-metal and earth-abundant metal catalysts, for the key synthetic steps to improve efficiency and reduce costs. acs.org
Flow Chemistry: Utilizing continuous flow reactors for the synthesis, which can offer better control over reaction parameters, improved safety, and easier scalability.
Design and Synthesis of Advanced Derivatives with Tailored Bioactivity
The core structure of this compound is a springboard for creating a diverse library of derivatives with fine-tuned biological activities. The amino, iodo, and nitrile groups each provide a handle for a variety of chemical transformations, allowing for systematic structure-activity relationship (SAR) studies.
The presence of the fluorine atom is particularly noteworthy. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. nih.gov Future research will undoubtedly leverage this feature in the design of advanced derivatives.
Key areas of exploration for new derivatives include:
Kinase Inhibitors: The aminobenzonitrile scaffold is a known pharmacophore in the development of kinase inhibitors. mdpi.comnih.govnih.gov While direct evidence linking this compound to specific Janus kinase (JAK) or Interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors is not yet prevalent in published literature, its structural motifs suggest it could be a valuable precursor for novel inhibitors targeting these and other kinases implicated in inflammatory diseases and cancer. mdpi.comnih.govnih.govnih.govnih.gov
Heterocyclic Compounds: The reactive nitrile and amino groups can be utilized in cyclization reactions to construct a variety of heterocyclic systems, which are common scaffolds in many approved drugs.
Integrated Computational and Experimental Approaches for Drug Discovery
The synergy between computational modeling and experimental synthesis is a powerful engine for modern drug discovery. nih.gov For this compound, this integrated approach can accelerate the identification and optimization of new drug candidates.
In Silico Screening: Virtual screening of libraries of compounds derived from this compound against various biological targets can help prioritize synthetic efforts. nih.gov
Quantum Chemical Calculations: Computational studies can predict the physicochemical properties, reactivity, and metabolic fate of novel derivatives, guiding the design of molecules with improved pharmacokinetic profiles. emerginginvestigators.org
Molecular Docking: Docking simulations can provide insights into the binding modes of potential inhibitors with their target proteins, facilitating the rational design of more potent and selective compounds.
Green Chemistry Aspects in the Synthesis and Application of this compound
The principles of green chemistry are increasingly integral to pharmaceutical research and development. For a building block like this compound, this translates to a focus on sustainability throughout its lifecycle.
Future research in this area will likely involve:
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing waste.
Use of Renewable Feedstocks: Exploring the potential to derive starting materials from renewable biological sources. youtube.com
Benign Solvents and Reagents: Replacing hazardous solvents and reagents with safer alternatives. acs.org
Compound Information
Q & A
Q. What synthetic routes are recommended for preparing 6-Amino-2-fluoro-3-iodobenzonitrile, and how can reaction conditions be optimized for yield?
Methodological Answer: A common approach involves functionalizing 2-amino-6-fluorobenzonitrile via iodination. For example, in a related synthesis (compound 1-2 in ), iodination was achieved using sulfuric acid (H₂SO₄) at 65°C, followed by neutralization with NaOH and extraction with ethyl acetate. Key variables to optimize include:
- Acid concentration : Higher H₂SO₄ concentrations may enhance electrophilic substitution but risk decomposition.
- Reaction time and temperature : Prolonged heating (>1.5 hours) at 65°C improves iodine incorporation but may degrade sensitive functional groups.
- Purification : Sequential extraction and drying over Na₂SO₄ reduce impurities .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?
Methodological Answer:
- ¹H/¹³C NMR : Identify substituent positions via chemical shifts. For example, the amino group (-NH₂) typically resonates at δ 5–6 ppm, while fluorine and iodine induce deshielding in adjacent protons.
- Mass spectrometry (MS) : Confirm molecular weight (e.g., expected [M+H]⁺ for C₇H₅FIN₂: 307.94).
- Elemental analysis : Validate purity by comparing experimental vs. theoretical C/F/I/N percentages.
Cross-referencing with analogous compounds in (e.g., iodinated benzimidazoles) aids interpretation .
Q. What safety protocols are critical when handling iodinated intermediates like this compound?
Methodological Answer:
- Ventilation : Use fume hoods to prevent inhalation of volatile iodinated byproducts.
- Personal protective equipment (PPE) : Wear nitrile gloves and goggles to avoid skin/eye contact.
- Waste disposal : Segregate halogenated waste for professional treatment, as emphasized in .
Advanced Research Questions
Q. How does the electronic environment of the benzene ring influence the regioselectivity of iodination in 6-Amino-2-fluorobenzonitrile derivatives?
Methodological Answer: The amino (-NH₂) group is a strong ortho/para-directing activator, while fluorine is a meta-directing deactivator. In 6-Amino-2-fluorobenzonitrile, iodination occurs preferentially at position 3 (para to fluorine, meta to amino), as seen in . Computational modeling (e.g., DFT) can quantify electron density distribution to predict regioselectivity. Experimental validation via competitive iodination studies (e.g., using NIS vs. I₂) further clarifies directing effects .
Q. What strategies resolve discrepancies in melting point or spectral data reported for this compound across studies?
Methodological Answer:
- Recrystallization : Use mixed solvents (e.g., ethyl acetate/hexane) to improve purity and standardize melting points.
- HPLC analysis : Quantify impurities (e.g., residual starting materials) that skew spectral data.
- Cross-validation : Compare ¹H NMR shifts with structurally similar compounds (e.g., ’s iodinated benzimidazoles) to identify anomalies .
Q. How can competing side reactions during the iodination of 6-Amino-2-fluorobenzonitrile be minimized?
Methodological Answer:
- Controlled iodination : Use milder iodinating agents like N-iodosuccinimide (NIS) instead of I₂ to reduce polyiodination.
- Temperature modulation : Lower temperatures (e.g., 0–25°C) suppress radical side reactions.
- Protecting groups : Temporarily protect the amino group (e.g., acetylation) to prevent unwanted nucleophilic substitution, as demonstrated in for methyl 4-fluoro-3-iodobenzoate synthesis .
Contradictions and Data Gaps
- Spectral inconsistencies : and report divergent NMR shifts for iodinated aromatics. Resolve by standardizing solvent systems (e.g., DMSO-d₆ vs. CDCl₃) and referencing internal standards (e.g., TMS) .
- Synthetic yields : Varying H₂SO₄ concentrations () vs. alternative acids (e.g., HI) require systematic comparison to identify optimal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
